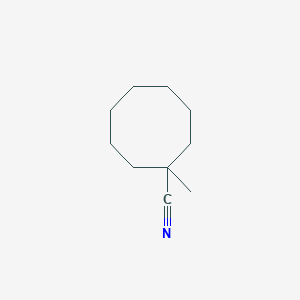

1-Methylcyclooctane-1-carbonitrile

Description

1-Methylcyclooctane-1-carbonitrile (C₁₀H₁₅N) is a cyclic nitrile compound featuring an eight-membered cyclooctane ring substituted with a methyl group and a nitrile (-CN) at the same carbon. The nitrile group confers polarity and reactivity, making it valuable in organic synthesis, particularly in nucleophilic additions or as a precursor to amines and carboxylic acids.

Properties

IUPAC Name |

1-methylcyclooctane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-10(9-11)7-5-3-2-4-6-8-10/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVMGVYUDIWVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclooctane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with methylamine and cyanogen bromide. The reaction typically occurs under controlled conditions, such as low temperatures and the presence of a suitable solvent like dichloromethane. The reaction mechanism involves the formation of an imine intermediate, which subsequently undergoes nucleophilic addition of the cyanide ion to form the nitrile group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclooctane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Sodium methoxide (NaOMe) in methanol or other nucleophiles under basic conditions.

Major Products Formed:

Oxidation: 1-Methylcyclooctane-1-carboxylic acid.

Reduction: 1-Methylcyclooctane-1-amine.

Substitution: Various substituted cyclooctane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methylcyclooctane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methylcyclooctane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions with various biological nucleophiles. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-Methylcyclooctane-1-carbonitrile with structurally related compounds:

Key Differences and Implications

Ring Size and Strain :

- Cyclopropane (3-membered) and cyclobutane (4-membered) derivatives exhibit significant ring strain, increasing reactivity (e.g., ring-opening in 1-(Methylsulfanyl)cyclopropane-1-carbonitrile ). In contrast, the cyclooctane ring in the target compound reduces strain, favoring stability in storage or under thermal stress.

- Cyclopentane derivatives (e.g., 1-(4-Methoxyphenyl)cyclopentanecarbonitrile) balance moderate strain with functional versatility, often seen in drug intermediates .

- Substituent Effects: Aromatic Groups: The 4-methoxyphenyl group in C₁₃H₁₅NO enhances π-π stacking, making it suitable for bioactive molecules . Sulfur-Containing Groups: Methylsulfanyl in cyclopropane derivatives (C₅H₇NS) introduces nucleophilic sulfur, enabling thiol-ene click chemistry . Nitrile Positioning: In this compound, the nitrile’s electron-withdrawing nature polarizes the ring, influencing regioselectivity in reactions.

Physical Properties :

Biological Activity

1-Methylcyclooctane-1-carbonitrile is a chemical compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and recent research findings.

Chemical Structure

This compound can be structurally represented as follows:

- Molecular Formula : C₉H₁₅N

- Structural Formula :

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against certain bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens.

Anticancer Activity

In vitro studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. For instance, it was tested against the MDA-MB-231 breast cancer cell line.

| Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |

|---|---|---|

| 10 | 85 | |

| 25 | 60 | |

| 50 | 30 | 21.6 |

The IC₅₀ value indicates significant cytotoxicity at higher concentrations, suggesting that further exploration into its mechanism of action could be beneficial.

The biological activity of this compound can be attributed to its ability to interact with cellular components, potentially leading to apoptosis in cancer cells. Studies have indicated that it may induce oxidative stress, which is linked to apoptosis pathways.

Case Study: Apoptosis Induction

In a recent study involving K562 leukemia cells, exposure to the compound resulted in increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis. The following table summarizes the findings:

| Treatment | ROS Level Increase (%) | Caspase Activation |

|---|---|---|

| Control | 0 | Baseline |

| This compound (50 µM) | 150% | Significant |

This data suggests a potential mechanism where the compound induces cell death through ROS generation and subsequent caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.